5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
Description
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a pyrazole-based compound featuring a 1,2-dichlorophenyl group at position 1, a 4-chlorophenyl group at position 5, and diethyl ester moieties at positions 3 and 4 of the pyrazole ring. Its molecular formula is C₂₁H₁₇Cl₃N₂O₄, with a molecular weight of 467.73 g/mol. The compound has been cataloged by CymitQuimica (Ref: 10-F636436) but is currently discontinued, requiring direct inquiry for procurement .
Pyrazole derivatives are widely explored for their pharmacological and agrochemical applications due to their structural versatility.
Properties
IUPAC Name |
diethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4/c1-3-29-20(27)17-18(21(28)30-4-2)25-26(16-10-9-14(23)11-15(16)24)19(17)12-5-7-13(22)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCUCNANYIQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
The chemical formula for this compound is , and it features a complex structure that includes two chlorinated phenyl groups and a pyrazole moiety. The presence of diethyl ester groups enhances its lipophilicity, which may influence its biological activity.
Research indicates that this compound acts primarily as a cannabinoid receptor antagonist , specifically targeting the CB1 receptor. It has been shown to exhibit inverse agonist activity, which can lead to a reduction in appetite and body weight in animal models. Its selectivity for CB1 over CB2 receptors is notable, suggesting potential applications in obesity treatment and metabolic disorders .
1. Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cells, with IC50 values indicating effective doses .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its potential as an anti-inflammatory agent .
3. Analgesic Properties
In animal models, the compound exhibited analgesic effects comparable to standard analgesics like diclofenac sodium. This suggests potential utility in pain management therapies .
Case Studies
A notable study involving diet-induced obese mice demonstrated that administration of the compound resulted in significant weight loss and reduced food intake compared to control groups. The minimum effective dose was established at 0.03 mg/kg, highlighting its potency as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and structurally related pyrazole derivatives:
Key Comparisons
- Substituent Effects: Chlorine vs. Ester Variations: Diethyl esters (target compound) vs. dimethyl esters () influence lipophilicity and bioavailability. Ethyl esters generally confer higher lipid solubility, which may affect membrane permeability in pharmacological contexts.
- Crystallographic Data: The amino-substituted analog in exhibits a monoclinic crystal structure with lattice parameters a = 7.89 Å, b = 12.34 Å, c = 15.67 Å, and β = 90.32°. In contrast, the carboxylic acid derivative in (5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) features intramolecular hydrogen bonds (O–H⋯O) and π-π interactions stabilizing its structure.
Synthetic Routes :
- The target compound’s synthesis may parallel methods described in , where 2,4-dichlorophenylhydrazine reacts with a β-ketoester precursor, followed by cyclization and esterification.
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with pyrazole-3,4-dicarboxylic acid diethyl ester derivatives as the core scaffold. The key steps involve:
- Introduction of aryl substituents at the 1- and 5-positions of the pyrazole ring.
- Functional group transformations to install chloro substituents on the phenyl rings.
- Esterification or maintenance of diethyl ester groups at positions 3 and 4 of the pyrazole ring.
This strategy ensures regioselective substitution and maintenance of ester groups critical for the compound's properties.
Preparation of Pyrazole Core with Diethyl Ester Groups
A representative approach involves starting from diethyl 1H-pyrazole-3,4-dicarboxylate, which is prepared via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method is well-established and provides the pyrazole core with ester groups at positions 3 and 4.
- Cyclocondensation Reaction: Reaction of 1,3-dicarbonyl compounds with substituted hydrazines under reflux in ethanol or acetic acid yields polysubstituted pyrazoles with diethyl ester groups.
Chlorination of Phenyl Rings
The chloro substituents on the phenyl rings are typically introduced via:
Use of commercially available chloro-substituted aryl halides as starting materials for arylation steps.
Alternatively, chlorination of phenyl rings can be performed post-arylation using selective chlorinating agents under controlled conditions to avoid over-chlorination.
Ester Group Maintenance and Purification
Throughout the synthesis, the diethyl ester groups at positions 3 and 4 are preserved or introduced via esterification reactions:
Esterification of carboxylic acid intermediates using ethanol and acid catalysts.
Purification involves solvent extraction, evaporation, and chromatographic techniques such as silica gel column chromatography using petroleum ether/ethyl acetate mixtures for elution monitoring by TLC.
Example Synthetic Sequence (Based on Patent CN105646355A)
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylic acid with iodomethane | K2CO3 in acetone, 60 °C, overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |
| 2 | Hydrolysis with KOH in methanol | 0 °C to 25 °C, 10 h | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |
| 3 | Conversion to cyano derivative with trifluoroacetic anhydride and triethylamine | Room temperature, stirring | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |
| 4 | Reduction with lithium borohydride in THF/methanol | 20–25 °C, stirring | 3-(methylol)-1-methyl-pyrazole-5-formonitrile |
This sequence illustrates the functional group transformations relevant to pyrazole derivatives with ester and cyano groups, which can be adapted for the target compound with appropriate aryl substituents.
Alternative Synthetic Approaches
One-Pot Multicomponent Reactions: Pyrazole derivatives can be synthesized via one-pot reactions involving ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate, aldehydes, malononitrile, and ammonium acetate under reflux in acetic acid. This method yields pyrazolyl-pyridine derivatives but can be modified for pyrazole ester synthesis.
Cyclocondensation of Hydrazines with Acetylenic Ketones: This classical method forms pyrazoles by reacting hydrazine derivatives with acetylenic ketones, though regioisomer mixtures may form and require separation.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclocondensation | 1,3-dicarbonyl compounds + hydrazine | Pyrazole core formation | Yields diethyl ester pyrazole |
| N-Arylation | Aryl halides + base (K2CO3) in acetone/DMF | Introduce 1-position aryl group | 60 °C, overnight reaction |
| C-5 Arylation | Cross-coupling (Suzuki/Stille) | Introduce 5-position aryl group | Requires suitable halide precursors |
| Chlorination | Chlorinated aryl halides or selective chlorination | Install chloro substituents | Use of 2,4-dichloro or 4-chloro phenyl |
| Esterification | Ethanol + acid catalyst | Maintain or form diethyl esters | Purification by extraction and chromatography |
Research Findings and Yields
The methylation and subsequent hydrolysis steps yield high purity products with yields typically above 70% per step.
One-pot multicomponent reactions for pyrazole derivatives report yields around 55% for similar ester-substituted compounds.
Careful control of reaction conditions (temperature, reagent concentration) is crucial to minimize side reactions and maximize regioselectivity.
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The compound can be synthesized via cyclocondensation reactions, leveraging methodologies adapted from structurally similar pyrazole derivatives. For example, cyclocondensation of substituted hydrazines with β-keto esters under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) is a common approach. Optimization of reaction temperature (typically 80–120°C) and stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of hydrazine to diketone) is critical to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended .
Q. How should researchers handle and store this compound to ensure stability and safety?
Store in a tightly sealed container under inert gas (argon/nitrogen) in a cool (<25°C), dry, and dark environment to prevent hydrolysis or photodegradation. Use explosion-proof equipment during handling due to potential flammability risks. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid inhalation of dust/particulates by working in a fume hood .
Q. What spectroscopic methods are effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and ester group integrity.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- Mass spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns .
Q. What are key considerations for optimizing synthesis yield?
- Use anhydrous solvents to prevent side reactions (e.g., ester hydrolysis).
- Catalytic additives (e.g., p-toluenesulfonic acid) can accelerate cyclization.
- Monitor reaction progress via TLC and adjust reaction time to minimize byproduct formation .
Advanced Research Questions
Q. How can X-ray crystallography determine the molecular structure?
Single-crystal X-ray diffraction (SCXRD) at 295 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the crystal packing and stereochemistry. Key parameters include unit cell dimensions (e.g., monoclinic P2/c space group, β angle ~102.42°) and refinement using SHELXL-97. Hydrogen bonding and π-π stacking interactions between aryl rings can be analyzed to predict solid-state stability .
Q. What strategies resolve discrepancies in biological activity data?
- Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Validate target engagement using orthogonal methods (e.g., SPR, ITC).
- Perform dose-response curves to rule out concentration-dependent artifacts.
- Cross-reference with computational docking studies to identify binding mode variations .
Q. How can computational chemistry predict reactivity or interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) predict solvation effects and ligand-protein binding free energies. These tools guide functional group modifications to enhance binding affinity or reduce toxicity .
Q. What approaches study structure-activity relationships (SAR) for this compound?
- Systematic substitution : Replace chlorine or ester groups with bioisosteres (e.g., trifluoromethyl, methyl) and assess potency shifts.
- Pharmacophore mapping : Identify critical moieties (e.g., dichlorophenyl group) using 3D-QSAR models.
- Enzymatic assays : Test inhibitory activity against targets (e.g., carbonic anhydrase isoforms) to correlate structural features with efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
